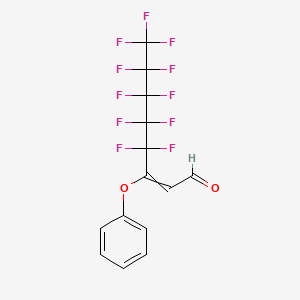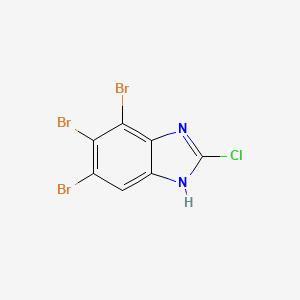
4,5,6-Tribromo-2-chloro-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-Tribromo-2-chloro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Tribromo-2-chloro-1H-benzimidazole typically involves the bromination and chlorination of benzimidazole derivatives. One common method includes the reaction of 2-chlorobenzimidazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 4, 5, and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,6-Tribromo-2-chloro-1H-benzimidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying biological activities.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which may exhibit enhanced or altered biological activities.
Applications De Recherche Scientifique
4,5,6-Tribromo-2-chloro-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,5,6-Tribromo-2-chloro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its binding affinity to biological targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
2-Chlorobenzimidazole: Lacks the bromine atoms, resulting in different reactivity and biological properties.
4,5,6-Tribromo-1H-benzimidazole: Lacks the chlorine atom, which may affect its binding affinity and selectivity.
4,5-Dibromo-2-chloro-1H-benzimidazole: Contains fewer bromine atoms, leading to different chemical and biological activities.
Uniqueness: 4,5,6-Tribromo-2-chloro-1H-benzimidazole is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
142356-68-1 |
|---|---|
Formule moléculaire |
C7H2Br3ClN2 |
Poids moléculaire |
389.27 g/mol |
Nom IUPAC |
4,5,6-tribromo-2-chloro-1H-benzimidazole |
InChI |
InChI=1S/C7H2Br3ClN2/c8-2-1-3-6(5(10)4(2)9)13-7(11)12-3/h1H,(H,12,13) |
Clé InChI |
KMECYBIBOBAOJW-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1Br)Br)Br)N=C(N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538592.png)
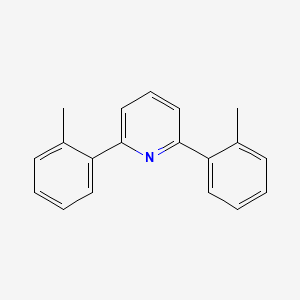
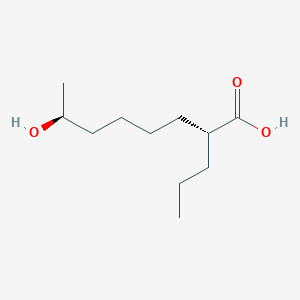
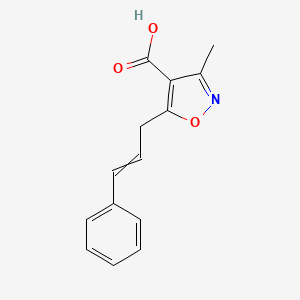
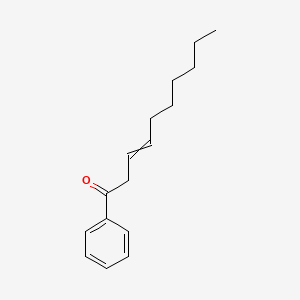


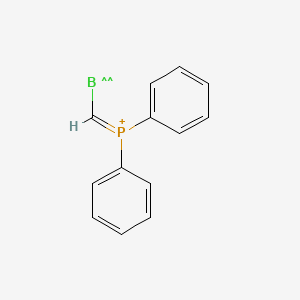
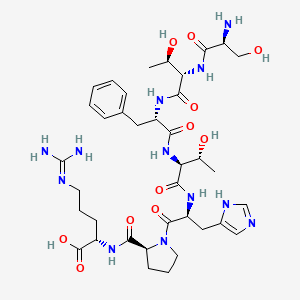
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol](/img/structure/B12538651.png)


![1,4-Bis[(2-ethenylphenyl)methyl]piperazine](/img/structure/B12538675.png)
